
Sodium 4-aminophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-aminophenyl phosphate is a chemical compound with the molecular formula C6H7NO4P • Na. It is commonly used as a substrate for alkaline phosphatase in enzymatic reactions to quantify the enzyme’s activity. The enzymatic reaction involving this compound results in the production of phenol, which is used to determine alkaline phosphatase concentrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-aminophenyl phosphate can be synthesized through the phosphorylation of 4-aminophenol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted phenyl phosphate derivatives.
Applications De Recherche Scientifique
Sodium 4-aminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in enzymatic assays to measure alkaline phosphatase activity, which is crucial in studying various biological processes.
Medicine: It is used in diagnostic assays to detect enzyme levels in clinical samples.
Industry: this compound is used in the production of biosensors and other analytical devices.
Mécanisme D'action
The primary mechanism of action of sodium 4-aminophenyl phosphate involves its role as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of phenol. This reaction is used to quantify the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, but it produces a yellow-colored product upon hydrolysis.
1-Naphthyl phosphate: Used in similar enzymatic assays but has different spectral properties.
Uniqueness: Sodium 4-aminophenyl phosphate is unique due to its specific interaction with alkaline phosphatase and the production of phenol, which can be easily quantified. Its use in various diagnostic and analytical applications highlights its importance in scientific research .
Propriétés
Numéro CAS |
75966-16-4 |
|---|---|
Formule moléculaire |
C6H6NNa2O4P |
Poids moléculaire |
233.07 g/mol |
Nom IUPAC |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


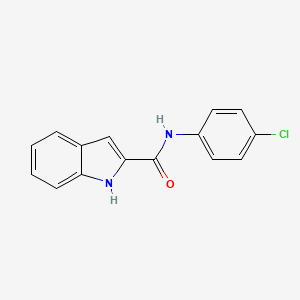
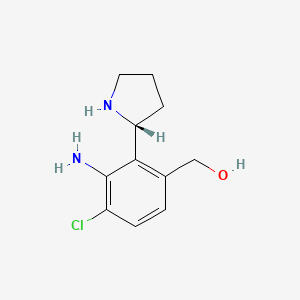
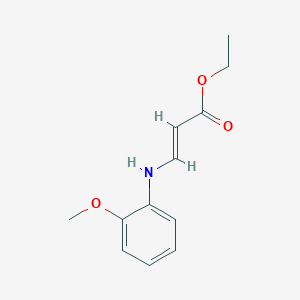

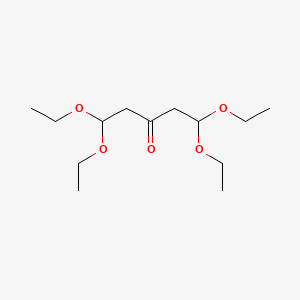
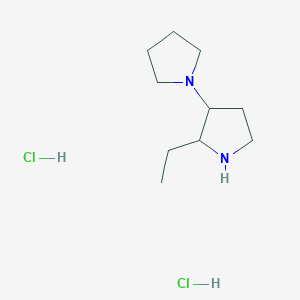

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)






